2-Azidophenol
CAS No.: 24541-44-4
Cat. No.: VC2037009
Molecular Formula: C6H5N3O
Molecular Weight: 135.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24541-44-4 |
|---|---|
| Molecular Formula | C6H5N3O |
| Molecular Weight | 135.12 g/mol |
| IUPAC Name | 2-azidophenol |
| Standard InChI | InChI=1S/C6H5N3O/c7-9-8-5-3-1-2-4-6(5)10/h1-4,10H |
| Standard InChI Key | WYSAWGCLEHCQLX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)N=[N+]=[N-])O |
| Canonical SMILES | C1=CC=C(C(=C1)N=[N+]=[N-])O |
Introduction
Physical and Chemical Properties
Structural Information
2-Azidophenol is characterized by its precise structural parameters and identifiers, which are summarized in Table 1.
Table 1: Structural Information of 2-Azidophenol
| Property | Value |
|---|---|
| Chemical Formula | C₆H₅N₃O |
| Molecular Weight | 135.12 g/mol |
| CAS Registry Number | 24541-44-4 |
| IUPAC Name | 2-azidophenol |
| InChI | InChI=1S/C6H5N3O/c7-9-8-5-3-1-2-4-6(5)10/h1-4,10H |
| InChIKey | WYSAWGCLEHCQLX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)N=[N+]=[N-])O |
The compound features a benzene ring with a hydroxyl group and an azido group (-N₃) at adjacent positions. The azide group consists of three nitrogen atoms in a linear arrangement with formal charges, represented as N=[N⁺]=[N⁻]. This unique electronic structure contributes to the compound's distinct reactivity patterns .
Spectroscopic Data
Spectroscopic analysis provides valuable insights into the structural characteristics of 2-azidophenol. The following spectroscopic data have been reported in the literature:
Table 2: Spectroscopic Data of 2-Azidophenol
| Spectroscopic Method | Observed Values |
|---|---|
| IR (film) | 3300, 2120, 1494, 1294, 745 cm⁻¹ |
| ¹H-NMR (300 MHz, CDCl₃, 273 K) | δ 7.70 - 6.90-6.75 (m, 4H) |
| ¹³C-NMR (75 MHz, CDCl₃, 273 K) | δ 161.4, 126.4, 125.7, 120.3, 119.7, 116.6 |
| MS (ESI) | m/z 158 (100%) (M+Na)⁺ |
The IR spectrum features a characteristic azide stretching band at approximately 2120 cm⁻¹, which is diagnostic for the presence of the azide functional group. The hydroxyl group appears as a broad band at around 3300 cm⁻¹ .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 2-azidophenol. The most common approach involves diazotization of 2-aminophenol followed by azidation reactions. The general synthetic pathway typically proceeds as follows:
-
Starting with 2-aminophenol as the precursor
-
Diazotization using sodium nitrite in acidic conditions to form a diazonium salt intermediate
-
Treatment with sodium azide to displace nitrogen and introduce the azide group
Alternative synthetic approaches involve the reaction of diazoquinones with sodium azide. Research has shown that diazoquinones react smoothly with sodium azide in 2-methoxyethanol to produce azidophenols in high yields. This reaction represents an efficient pathway for the synthesis of various azidophenol derivatives .
The reaction conditions and yields for the synthesis of 2-azidophenol have been reported as follows:
Table 3: Synthesis Conditions for 2-Azidophenol
| Starting Material | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2-Aminophenol | NaNO₂, HCl, then NaN₃ | Water/Organic solvent | 0-5°C, then RT | 50% |
| Diazoquinone | NaN₃ | 2-Methoxyethanol | RT | High yields |
The moderate yield (50%) in the conventional route indicates challenges in the synthetic process, potentially due to the formation of side products or the inherent instability of intermediates .
Electronic Properties and Reactivity
The electronic properties of azide-substituted phenols have been extensively studied to understand the influence of the azide group on aromatic systems. Research on the substituent effects of the azide functional group using gas-phase acidities of azidophenols has provided valuable insights.
Studies have determined that the azide group exhibits a unique electronic behavior when attached to aromatic systems. The Hammett-Taft parameters for the azide substituent indicate that it primarily acts as an inductively withdrawing group but has negligible resonance contribution on phenol. The σF and σR values have been determined to be 0.38 and 0.02, respectively, consistent with predictions based on electronic structure calculations .
Interestingly, this electronic behavior changes significantly when comparing different systems. For azide-substituted benzoic acids, the values shift to σF = 0.69 and σR = -0.39, indicating that the azide functions as a strong π donor in those systems, comparable to a hydroxyl group. This variable electronic behavior has been described as "chimeric" or "chameleonic," where the azide group can be more or less resonance donating in response to its chemical environment .
The gas-phase acidities of azidophenols further illustrate this electronic effect:
Table 4: Gas-Phase Acidities of Azidophenols
| Compound | Gas-Phase Acidity (kcal/mol) |
|---|---|
| 3-Azidophenol | 340.8 ± 2.2 |
| 4-Azidophenol | 340.3 ± 2.0 |
| Phenol (reference) | ~342 |
These measurements indicate that azide substitution increases the acidity of phenol, consistent with its electron-withdrawing inductive effect .
Applications
Bioconjugation Chemistry
One of the most significant applications of 2-azidophenol is in photoactivated bioconjugation with anilines. This reaction represents an easily accessible and operationally simple photoinitiated process that achieves patterned bioconjugation with high chemoselectivity .
The mechanism involves the photolysis of 2-azidophenol to generate iminoquinone intermediates that couple rapidly with aniline groups. This reaction demonstrates broad functional group compatibility for the modification of various biomolecules including:
Biomolecular Photopatterning
2-Azidophenol has been successfully adapted for photolithographic patterning of biomolecules on various substrates. For example, researchers have developed methods for the photopatterning of azidophenol-modified DNA on aniline glass substrates. The presence of the patterned DNA was confirmed by the ability of the surface to capture living cells bearing the sequence complement on their cell walls or cytoplasmic membranes .
Compared to other light-based DNA patterning methods, this approach offers several advantages:
Table 5: Advantages of 2-Azidophenol-Based Photopatterning
| Feature | Benefit |
|---|---|
| Higher Speed | Faster processing time for patterning |
| No Photoresist Required | Simplified workflow without blocking materials |
| Highly Chemoselective | Precise targeting of specific functional groups |
| Broad Functional Group Compatibility | Versatility in biomolecule modification |
These characteristics make 2-azidophenol-based photopatterning particularly valuable for applications in drug screening, synthetic biology, diagnostics, and the immobilization of live cells .
Research Findings
Recent research has continued to expand our understanding of 2-azidophenol and its derivatives. Investigations into the electronic effects of the azide group have revealed its unique behavior in different chemical environments, challenging conventional understanding of substituent effects in aromatic systems .
Studies of diazoquinones and their reactions with sodium azide have demonstrated efficient pathways for the synthesis of various azidophenol derivatives. This research has shown that phenols substituted with electron-donating groups react more smoothly than those having electron-withdrawing groups in diazo-transfer reactions, providing insights into the electronic requirements for successful transformations .
The development of photoactivated bioconjugation methods using 2-azidophenol has opened new avenues for biomolecular photopatterning. These advances address long-standing challenges in achieving the ease, feature sizes, reliability, and patterning speed necessary for widespread adoption in biomedical applications .
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